molecular formula C16H22BrNO3 B13722378 4-Boc-2-(4-bromobenzyl)morpholine

4-Boc-2-(4-bromobenzyl)morpholine

Cat. No.: B13722378
M. Wt: 356.25 g/mol
InChI Key: KVZXMTDBKFHVKR-UHFFFAOYSA-N
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Description

4-Boc-2-(4-bromobenzyl)morpholine is a chemical compound with the molecular formula C11H14BrNO. It is a derivative of morpholine, a heterocyclic amine, and contains a bromobenzyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-2-(4-bromobenzyl)morpholine typically involves the following steps:

    Protection of Morpholine: The morpholine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom. This is usually achieved by reacting morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Bromobenzylation: The protected morpholine is then subjected to a bromobenzylation reaction. This involves the reaction of the Boc-protected morpholine with 4-bromobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) in an appropriate solvent such as acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Boc-2-(4-bromobenzyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

    Deprotection Reactions: The major product is the free amine derivative of morpholine.

Scientific Research Applications

4-Boc-2-(4-bromobenzyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in the development of probes and inhibitors for studying enzyme functions and signaling pathways.

Mechanism of Action

The mechanism of action of 4-Boc-2-(4-bromobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as receptors or enzymes. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromobenzyl)morpholine: Lacks the Boc protecting group, making it more reactive but less stable.

    1-(4-Bromobenzyl)-4-methylpiperazine: Contains a piperazine ring instead of morpholine, which can alter its pharmacological properties.

    4-(4-Morpholinyl)butyl]morpholine: Contains an additional morpholine ring, increasing its complexity and potential interactions.

Uniqueness

4-Boc-2-(4-bromobenzyl)morpholine is unique due to the presence of both the Boc protecting group and the bromobenzyl moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

tert-butyl 2-[(4-bromophenyl)methyl]morpholine-4-carboxylate

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-9-20-14(11-18)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3

InChI Key

KVZXMTDBKFHVKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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